molecular formula C12H22N4 B1483802 3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-amine CAS No. 2098139-19-4

3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-amine

Cat. No. B1483802
CAS RN: 2098139-19-4
M. Wt: 222.33 g/mol
InChI Key: OJMHIAZNZWWBQY-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-amine is an organic compound belonging to the class of pyrazolamines. It is a colorless crystalline solid with a molecular weight of 213.29 g/mol. 3-(Tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-amine is a versatile compound with many applications in the fields of organic chemistry, biochemistry, and molecular biology. Its structure is composed of a pyrazole ring connected to a tert-butyl group and a piperidine ring.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and structural characterization of pyrazole derivatives, including tert-butyl and piperidinyl substituents, have been extensively studied. For example, Richter et al. (2009) reported the formation of a compound with a 1-methyl-1H-pyrazol-5-yl substituent, highlighting the dihedral angle between the pyrazole and piperidine rings, which may be relevant for understanding the steric interactions and electronic properties of similar compounds (D. Richter, J. Kath, A. Rheingold, A. DiPasquale, A. Yanovsky, 2009).

  • Becerra et al. (2021) described the ambient-temperature synthesis of an (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, detailing the process and characterizing the product via various spectroscopic methods, which demonstrates the versatility of similar compounds in synthetic chemistry (Diana Becerra, J. Cobo, Juan C Castillo, 2021).

Applications in Catalysis and Material Science

  • Matiwane et al. (2020) investigated pyrazolyl compounds as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating the potential environmental applications of these compounds in creating sustainable polymers (Anelisa Matiwane, C. Obuah, J. Darkwa, 2020).

  • Another study by Obuah et al. (2014) explored the catalytic properties of pyrazolylamine nickel(II) complexes in ethylene oligomerization and polymerization, underlining the importance of these compounds in developing new materials and chemical processes (C. Obuah, Bernard Omondi, K. Nozaki, J. Darkwa, 2014).

properties

IUPAC Name

5-tert-butyl-2-piperidin-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-12(2,3)10-7-11(13)16(15-10)9-5-4-6-14-8-9/h7,9,14H,4-6,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMHIAZNZWWBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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